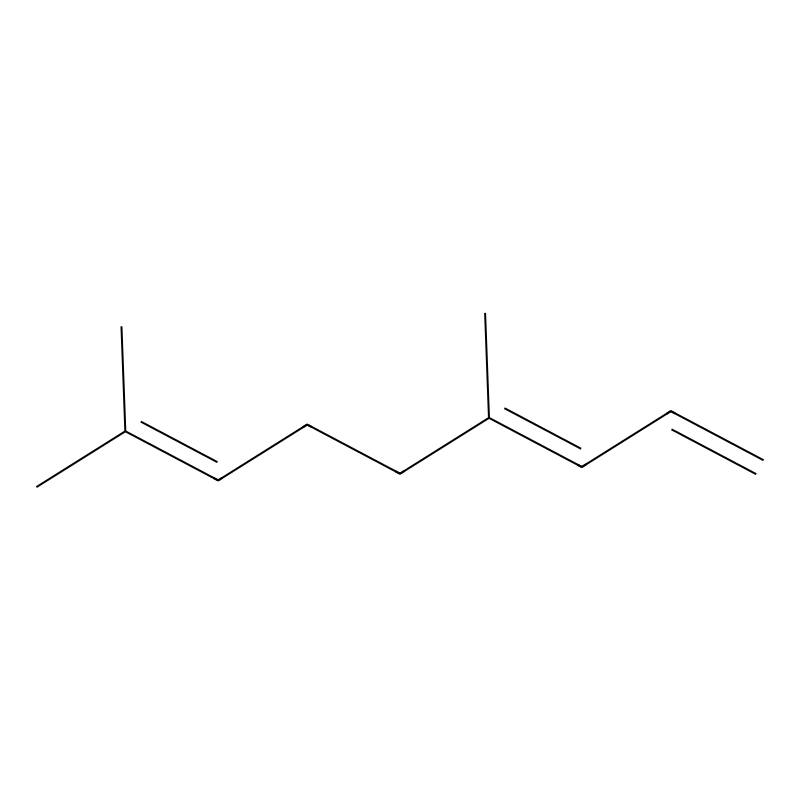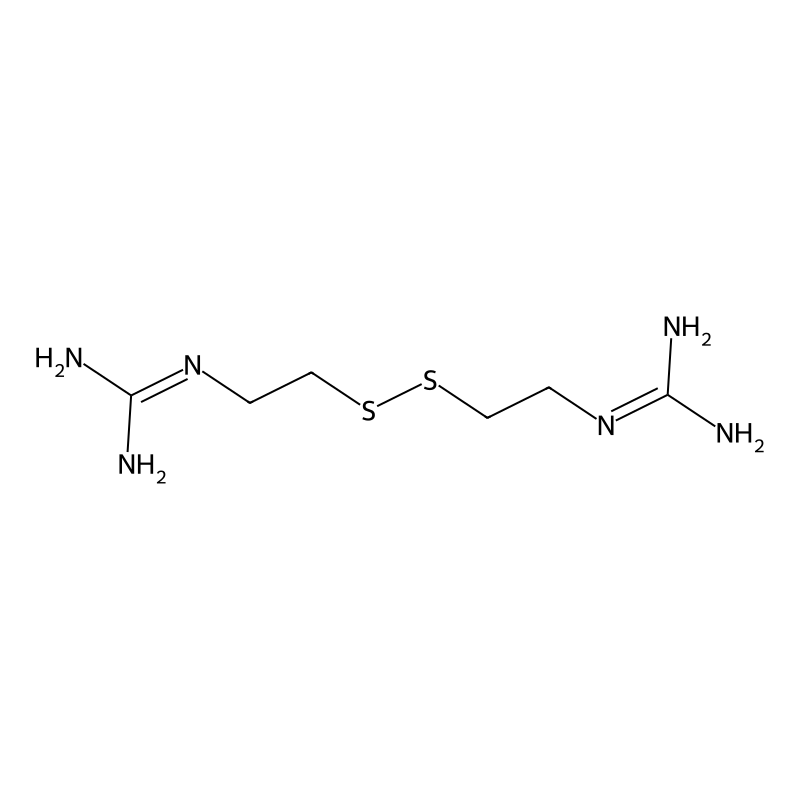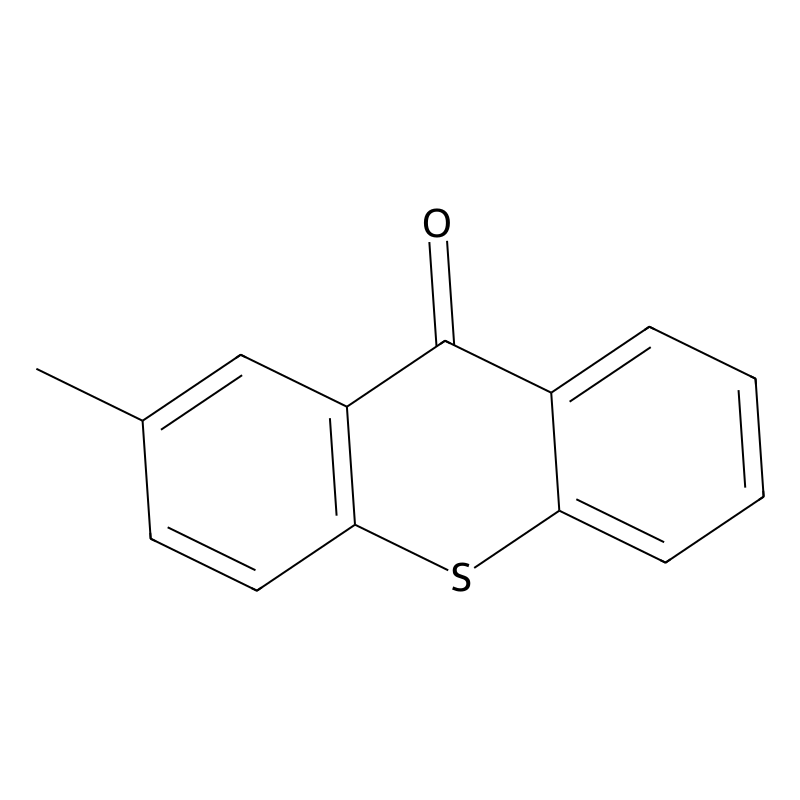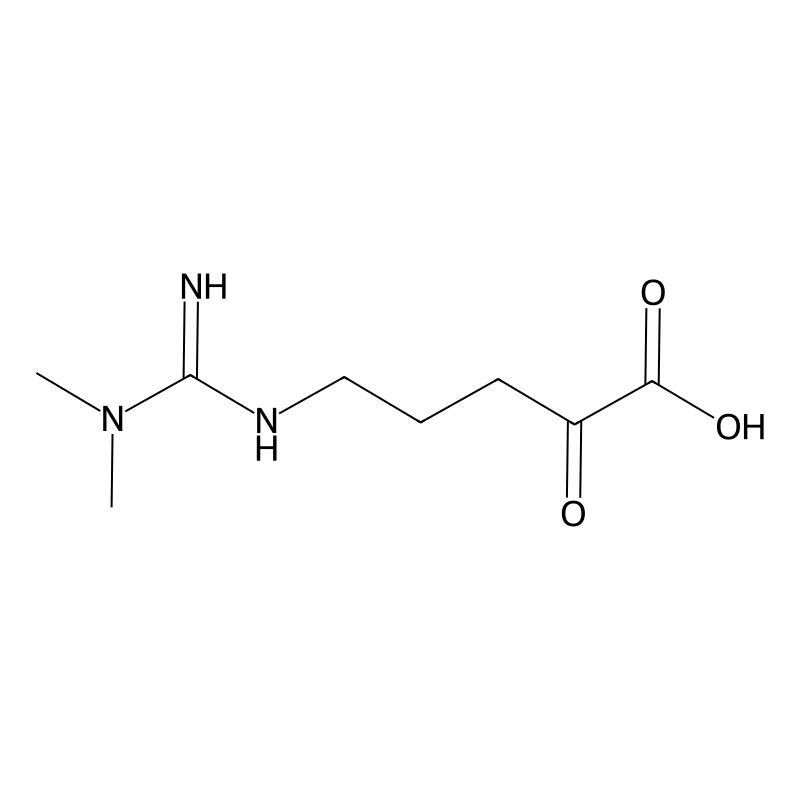2-Oxocyclohexanecarboxylic acid
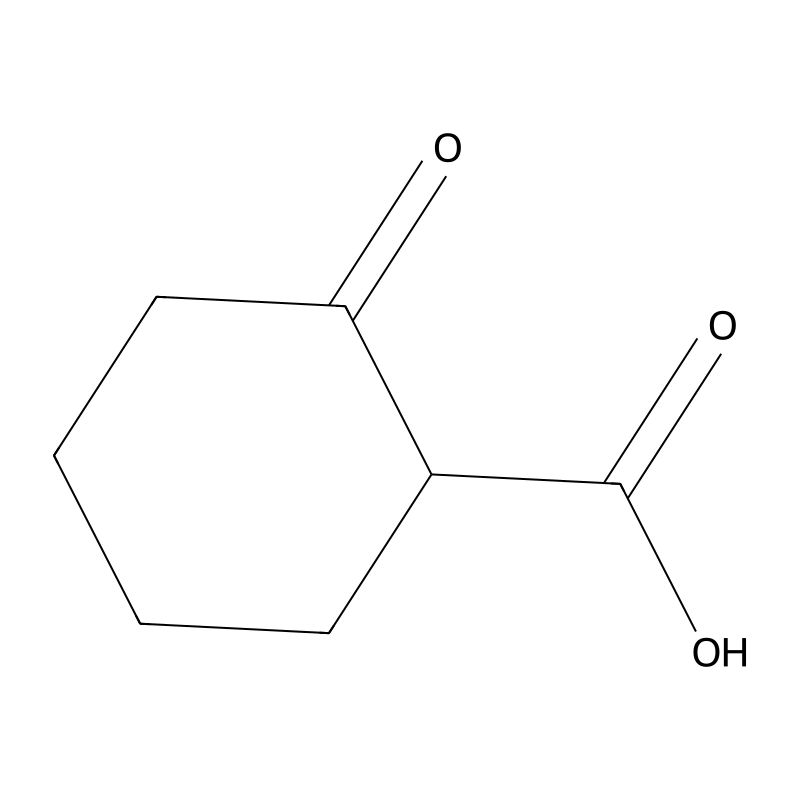
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
2-Oxocyclohexanecarboxylic acid, also known as 2-oxo-1-cyclohexanecarboxylic acid, is an organic compound with the molecular formula C₇H₁₀O₃. It features a cyclohexane ring with a ketone group and a carboxylic acid functional group, making it a versatile compound in organic synthesis. The structure consists of a six-membered carbon ring with one ketone (C=O) and one carboxylic acid (-COOH) group located at the second position. This compound is classified as a Bronsted acid, capable of donating protons in
Organic Synthesis:
-Oxocyclohexanecarboxylic acid, also known as levulinic acid, finds application in various organic synthesis processes. Its keto-acid functionality allows it to participate in numerous reactions, including:
- Aldol condensations: Levulinic acid can act as a ketone donor in aldol condensations, forming new carbon-carbon bonds. This reaction is particularly valuable for synthesizing complex molecules with specific functionalities .
- Decarboxylative coupling reactions: Levulinic acid can undergo decarboxylation followed by coupling with various nucleophiles, leading to the formation of diverse organic compounds. This strategy is employed in the synthesis of pharmaceuticals and other biologically active molecules .
- Heterocycle synthesis: Levulinic acid serves as a valuable starting material for the synthesis of various heterocyclic compounds, which are essential building blocks in pharmaceuticals and functional materials. Its participation in ring-closing reactions and condensation reactions facilitates the formation of diverse heterocycles .
Biomass Conversion:
Levulinic acid is a key intermediate in the conversion of biomass, such as lignocellulose, into valuable biofuels and chemicals. The process involves breaking down the complex structure of biomass into simpler components, including levulinic acid, which can then be further processed into target products. This approach offers a sustainable alternative to fossil fuel-based resources .
Potential Applications in Medicinal Chemistry:
Recent research suggests potential applications of levulinic acid derivatives in medicinal chemistry. Studies have explored the ability of levulinic acid-based compounds to exhibit various biological activities, including:
- Antimicrobial activity: Levulinic acid derivatives have shown promise in combating various bacterial and fungal strains, potentially leading to the development of novel antimicrobial agents .
- Antioxidant activity: Certain levulinic acid derivatives exhibit antioxidant properties, suggesting their potential role in mitigating oxidative stress associated with various diseases .
- Anticancer activity: Preliminary studies indicate that specific levulinic acid derivatives may possess anticancer properties, warranting further investigation for their potential therapeutic applications .
- Bromination: The compound can undergo halogenation reactions, such as bromination and iodination. Kinetic studies have shown that the rates of these reactions can vary based on the presence of different halogens .
- Nucleophilic Addition: The keto-enol tautomerism allows for nucleophilic addition reactions, where water can add across the carbonyl bond .
- Condensation Reactions: It can react with hydrazoic acid in the presence of concentrated sulfuric acid, leading to further transformations upon hydrolysis .
These reactions highlight the compound's reactivity and potential for further derivatization.
While specific biological activities of 2-oxocyclohexanecarboxylic acid are not extensively documented, compounds with similar structures often exhibit interesting biological properties. For instance, derivatives may show antimicrobial or anti-inflammatory activities. The presence of the carboxylic acid group suggests potential interactions with biological systems, possibly influencing enzyme activity or cellular pathways.
Several methods exist for synthesizing 2-oxocyclohexanecarboxylic acid:
- From Cyclohexanone: One common approach involves the oxidation of cyclohexanone followed by carboxylation to introduce the carboxylic acid group.
- Aldol Condensation: Another method includes an aldol condensation reaction between suitable aldehydes and cyclohexanone derivatives.
- Direct Synthesis from Levulinic Acid: The compound can also be synthesized from levulinic acid through specific reaction pathways that involve rearrangements and functional group transformations.
These methods provide flexibility in producing the compound for various applications.
Interaction studies involving 2-oxocyclohexanecarboxylic acid focus on its reactivity with other chemical species. These studies often examine how the compound interacts with nucleophiles or electrophiles, revealing insights into its behavior in different chemical environments. The keto-enol system's dynamics are particularly important, as they influence reactivity patterns in aqueous solutions .
Several compounds share structural similarities with 2-oxocyclohexanecarboxylic acid. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Cyclohexanecarboxylic Acid | Cyclohexane ring with a carboxylic acid group | Lacks ketone functionality |
| Methyl 2-Oxocyclohexanecarboxylate | Methyl ester derivative of 2-oxocyclohexanecarboxylic | Esterification alters solubility properties |
| Levulinic Acid | A five-carbon ketone with a carboxylic acid function | Smaller ring structure, different reactivity |
The uniqueness of 2-oxocyclohexanecarboxylic acid lies in its combination of both ketone and carboxylic functionalities within a cyclohexane framework, allowing for diverse chemical transformations not possible with simpler analogs.
Carboxylation of Cyclohexanone Derivatives via Catalytic Carbonylation
The catalytic carbonylation of cyclohexanone represents one of the most direct routes to 2-oxocyclohexanecarboxylic acid. This approach utilizes carbon monoxide as a C1 source under various catalytic conditions. The reaction typically proceeds through the formation of an enolate intermediate that subsequently reacts with CO to form the carboxylated product.
The mechanism of carboxylation has been investigated in dimethyl sulfoxide, where researchers examined the dependence of reaction rate upon reactant concentration. These studies revealed important insights into the kinetics and mechanism of the carbonylation process. The reaction pathway generally involves the activation of cyclohexanone through enolization, followed by nucleophilic attack on carbon monoxide or carbon dioxide, depending on the specific reaction conditions.
Palladium-catalyzed carbonylation represents another significant approach for the synthesis of 2-oxocyclohexanecarboxylic acid derivatives. When cyclohexanone is reacted with CO in methanol containing catalytic amounts of palladium(II) chloride and CuCl2 as reoxidant, a mixture of diesters and terminally chloride-substituted α-esters is produced. The reaction can be represented as shown in Equation 1, where the major product is the diester with smaller amounts of the chlorinated product.
The reaction proceeds through the formation of enol species (5a and 5b), which then undergo complexation with palladium to form intermediates 6a and 6b. These intermediates insert a carboxymethyl group to yield compounds 7a and 7b, which subsequently decompose to form 8a and 8b. The final products arise from ring cleavage catalyzed by acid formed during the reaction. This mechanism highlights the complex interplay of catalytic systems in the carbonylation of cyclohexanone derivatives.
Table 1: Comparison of Catalytic Carbonylation Methods for Cyclohexanone
Oxidative Functionalization Strategies for Cyclohexane Ring Systems
Oxidative functionalization represents an important approach for introducing the ketone and carboxylic acid functionalities into cyclohexane systems to produce 2-oxocyclohexanecarboxylic acid and related compounds. Several oxidation strategies have been investigated, providing diverse routes to these valuable intermediates.
The oxidation of cyclohexanone with air has been conducted in the presence of synthetic carbon catalysts to produce a mixture of dicarboxylic acids. This process yields a mixture of C6, C5, and C4 dicarboxylic acids, with adipic acid being a major product. The research investigated the effect of carbon activation treatment (CO2 or air burnoff), phosphorus additives, platinum loading, and the nature of the solvent (water or water/acetic acid mixture). Air-activated carbons, including those containing phosphorus or supporting platinum, resulted in higher yields of adipic acid. The activity and selectivity were associated with the oxygenated functional groups, especially carbonyl/quinone groups, created during air activation of the carbon.
Another significant approach involves the oxidation of cyclohexane/cyclohexanone mixtures with oxygen. This method has been proposed as an alternative for adipic acid synthesis of industrial importance. The one-step, solvent-free oxidation process utilizes a cheap oxidizing agent such as O2 or air under mild conditions in the presence of N-hydroxyphthalimide (NHPI) and transition metals as catalysts. Interestingly, the cyclohexane/cyclohexanone mixture under applied mild conditions oxidizes faster than cyclohexane and cyclohexanone separately. This is attributed to the greater oxidizability of cyclohexanone compared to cyclohexane, where peroxyl radicals formed by cyclohexanone oxidation initiate the oxidation of the less reactive cyclohexane.
FeCl3-catalyzed aerobic oxidation of cycloketones offers another versatile method with interesting selectivity patterns. Traditionally, aerobic oxidation of α-C−H bonds at ketones yields α-hydroxyl keto compounds under basic conditions or keto acids via C−C cleavage. Recent research has demonstrated effective control of the main product from keto acid to α-hydroxyl ketone by reducing the concentration of FeCl3 catalyst and using DMSO as the solvent. Mechanistic investigations suggest the same FeCl3-coordinated peroxide intermediate for both hydroxylation and C-C cleavage routes, emphasizing the role of DMSO as both ligand and reductant.
Table 2: Oxidative Functionalization Strategies for Cyclohexane Systems
Enantioselective Synthesis Approaches for Chiral Derivatives
The development of enantioselective synthesis methods for 2-oxocyclohexanecarboxylic acid derivatives has gained significant attention due to the importance of chiral building blocks in pharmaceutical and natural product synthesis. Several approaches have been established to access these compounds in enantiomerically enriched form.
One notable approach involves asymmetric α-methylation of 2-oxo-cyclohexanecarboxylic acid ethyl ester via its corresponding (S)-t-butylvaline enamine derivative. This method provided the α,α-disubstituted cyclohexanone in 53% yield with an impressive 98:2 enantiomeric ratio. The resulting compound served as a valuable intermediate in the synthesis of the hetisine class of C20-diterpenoid alkaloids. This strategy demonstrates the utility of 2-oxocyclohexanecarboxylic acid derivatives in complex natural product synthesis.
Another significant approach utilizes chiral ester and chiral imide derivatives of 2-oxocyclohexanecarboxylic acid in double-Mannich reactions. These reactions allow for the construction of complex nitrogen-containing molecules with defined stereochemistry. The chiral auxiliary attached to the 2-oxocyclohexanecarboxylic acid backbone directs the stereochemical outcome of the Mannich reaction, providing access to enantiomerically enriched products.
The keto-enol tautomerism of 2-oxocyclohexanecarboxylic acid plays a crucial role in its reactivity and has been extensively studied. Research has determined that the keto-enol equilibrium constant (pKE) for this system is 1.27. This knowledge is important for understanding the compound's behavior in various reactions, especially those involving enolate chemistry.
Table 3: Enantioselective Synthesis Approaches for 2-Oxocyclohexanecarboxylic Acid Derivatives
Mechanistic Insights into Diazocompound Photolysis for Ketene Generation
The photolysis of diazocarbonyl compounds represents a significant route to accessing 2-oxocyclohexanecarboxylic acid through ketene intermediates. This approach has been extensively studied to understand the underlying mechanistic pathways.
Flash photolysis of 2-diazocycloheptane-1,3-dione or 2,2-dimethyl-5,6,7,8-tetrahydrobenzo-4H-1,3-dioxin-4-one in aqueous solution produces 2-oxocyclohexylideneketene, which undergoes hydration to form the enol of 2-oxocyclohexanecarboxylic acid. The enol then isomerizes to the keto form of the acid. Interestingly, isomerization of the enol to keto forms was also observed using solid enol, a substance heretofore commonly believed to be the keto acid.
This transformation occurs through the Wolff rearrangement, a reaction in which an α-diazocarbonyl compound is converted into a ketene by loss of dinitrogen. The mechanism of this rearrangement can proceed through either concerted or stepwise pathways, depending on the conformation of the α-diazo ketone.
When the α-diazo ketone is in the s-cis conformation, the leaving group (N2) and the migrating group (R1) are antiperiplanar, which favors a concerted mechanism where nitrogen extrusion occurs concurrently with 1,2-alkyl shift. CIDNP studies show that photochemical rearrangement of diazoacetone, which largely exists in the s-cis-conformer, follows this concerted pathway.
Conversely, s-trans-α-diazo ketones do not have an antiperiplanar relationship between the leaving and migrating groups, and thus generally rearrange through a stepwise mechanism. This mechanism begins with nitrogen extrusion, forming an α-ketocarbene, which can either undergo a 1,2-alkyl shift to give the ketene product or can undergo a 4π electrocyclic ring closure to form an antiaromatic oxirene.
The rates of ketonization were measured in perchloric acid, sodium hydroxide, and buffer solutions to construct a ketonization rate profile for 2-oxocyclohexanecarboxylic acid. Rates of enolization of the keto acid were also measured using bromine to scavenge the enol as it formed. Combining the rates of enolization and ketonization provided the keto-enol equilibrium constant pKE = 1.27.
Table 4: Mechanistic Aspects of Diazocompound Photolysis for 2-Oxocyclohexanecarboxylic Acid Synthesis
The reactivity of 2-oxocyclohexanecarboxylic acid in nucleophilic acyl substitution reactions stems from the electrophilic nature of its carbonyl carbon, which undergoes attack by nucleophiles such as amines, alcohols, or thiols. The reaction proceeds via a two-step mechanism: initial nucleophilic addition to form a tetrahedral alkoxide intermediate, followed by elimination of the leaving group (in this case, the hydroxyl group of the carboxylic acid) to regenerate the carbonyl functionality [1]. Compared to simpler carboxylic acids, the cyclohexane ring introduces steric and electronic effects that modulate reactivity. For instance, the ketone group at the 2-position withdraws electron density, enhancing the electrophilicity of the adjacent carbonyl carbon.
Table 1: Comparative Reactivity of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution
| Derivative | Leaving Group (Y) | Relative Reactivity | Key Applications |
|---|---|---|---|
| Acid Chloride | Cl⁻ | High | Amide/ester synthesis |
| Anhydride | RCOO⁻ | Moderate | Polymer chemistry |
| 2-Oxocyclohexane | OH⁻ | Low-Moderate | Spirocyclic systems |
The compound’s moderate reactivity makes it suitable for controlled acylations under mild conditions. For example, in the presence of coupling agents like Boc~2~O/DMAP, it reacts efficiently with primary amines to yield stable amides without requiring harsh heating [6]. This property is exploited in pharmaceutical intermediate synthesis, where the cyclohexane ring provides conformational rigidity to resulting molecules.
Applications in Spirocyclic Compound Formation through Amine Condensation
Spirocyclic architectures, characterized by two rings sharing a single atom, benefit from the structural complexity imparted by 2-oxocyclohexanecarboxylic acid. The compound serves as a linchpin in acid-catalyzed hydroamination reactions, where its keto group facilitates imine formation with amines, while the carboxylic acid directs cyclization. A notable example involves the synthesis of azaspiro-[5.5]-undecanes via DIB-mediated oxidative spirocyclization (Scheme 1) [2]. Here, the carboxylic acid moiety stabilizes transition states through hydrogen bonding, enabling high-yielding (91%) formation of quaternary carbon centers critical for bioactive spirocycles.
Key Reaction Pathway:
- Imine Formation: Condensation of the ketone with a primary amine generates a Schiff base.
- Cyclization: Intramolecular attack by the carboxylic acid’s hydroxyl group forms a tetrahedral intermediate.
- Aromatization: Elimination of water yields the spirocyclic product.
This methodology has been extended to synthesize spiro-pyrrolidines and related nitrogen-containing heterocycles, which are prevalent in alkaloid natural products and kinase inhibitors.
Biomass Conversion Pathways to Biofuels via Levulinic Acid Analogues
As a structural analogue of levulinic acid, 2-oxocyclohexanecarboxylic acid participates in biomass upgrading processes. Lignocellulosic feedstocks undergo acid-catalyzed depolymerization to yield platform chemicals, where the compound’s keto-carboxylic structure mimics intermediates in the glucose-to-levulinic acid pathway. While levulinic acid itself is a well-documented precursor to γ-valerolactone (a biofuel additive), the cyclohexane backbone of 2-oxocyclohexanecarboxylic acid offers distinct advantages:
- Enhanced Thermal Stability: The saturated ring resists decomposition at high temperatures during catalytic upgrading.
- Stereochemical Control: The rigid cyclohexane chair conformation directs subsequent hydrogenation or decarboxylation reactions.
Experimental studies suggest that hydrogenation over Ru/C catalysts converts the compound to 2-hydroxycyclohexanecarboxylic acid, a potential monomer for biodegradable polyesters.
Synthetic Routes to Morpholine-Based Pharmacophores
Morpholine rings, ubiquitous in drug design, are efficiently constructed using 2-oxocyclohexanecarboxylic acid as a carboxylate component in multicomponent reactions. The Ugi tetrazole reaction exemplifies this approach (Scheme 2) [4]:
- Four-Component Coupling: Reaction with an amine, isocyanide, and azide forms a linear peptoid intermediate.
- Cyclization: Treatment with NaH induces intramolecular SN2 displacement, forming the morpholine ring.
Table 2: Selected Morpholine Derivatives Synthesized via Ugi Reaction
| Entry | Amine Component | Yield (%) | Application |
|---|---|---|---|
| 1 | Ethanolamine | 85 | Antidepressant intermediates |
| 2 | 1,2-Diaminocyclohexane | 78 | Kinase inhibitor scaffolds |
The carboxylic acid group critically influences regioselectivity during cyclization, favoring morpholine over piperazine formation due to steric interactions with the cyclohexane ring. Recent advances in green chemistry have further enabled solvent-free syntheses using ethylene sulfate as an alkylating agent, achieving gram-scale production of morpholine-containing APIs [7].
Table 1 Representative aerobic degradation kinetics
| Microbial system | Electron acceptor | Temperature (°C) | Initial acid (mg L⁻¹) | Removal after 120 h (%) | Model | k (h⁻¹) | Dominant enzymes | Source ID |
|---|---|---|---|---|---|---|---|---|
| Activated sludge consortium | Dissolved oxygen | 25 | 50 | 94 | First-order | 0.05 | Cyclohexanone mono-oxygenase | 2 11 |
| Rhodococcus species EC-1 | Oxygen | 30 | 80 | 88 | First-order | 0.042 | Baeyer–Villiger mono-oxygenase | 5 |
| Aromatoleum species CIB | Nitrate | 28 | 60 | 81 | Michaelis–Menten | Vₘₐₓ 0.9 mg L⁻¹ h⁻¹; Kₘ 12 mg L⁻¹ | Cyclohexane carboxylate dehydrogenase | 15 |
| Marinobacter species SJ-18 | Nitrate (aerobic and anaerobic) | 26 | 45 | > 90 | First-order | 0.25 | Cyclohexene ring-cleavage dioxygenase | 14 |
Cometabolic Degradation with Chlorinated Solvent Co-Contaminants
Field aquifers impacted by trichloroethene and dichloroethene contain methanotrophic and phenol-induced oxygenase consortia able to oxidise the acid while simultaneously dechlorinating solvents:
In microcosms holding Rhodococcus sp. L-4 immobilised on cumin seeds, repeated addition of cumene sustains toluene-mono-oxygenase activity. Under these conditions trichloroethene is degraded at four point eight milligrams per hour per gram of cells, and 2-oxo-cyclohexanecarboxylic acid is removed at one point nine milligrams per hour per gram [7] [8].
Sequential feeding of phenol then trichloroethene to Cupriavidus sp. CY-1 supports poly-β-hydroxybutyrate synthesis and yields complete acid mineralisation with an overall transformation yield of three hundred and fifty milligrams of chlorine released per gram of dry biomass [9].
Kinetic models fitted to laboratory data indicate that competitive inhibition constants for trichloroethene and the acid are twelve milligrams per litre and nineteen milligrams per litre respectively, whereas the transformation capacity before enzyme inactivation is ninety micro-moles of acid per gram of cells [10].
Table 2 Cometabolic performance in mixed contaminant systems
| Host organism | Inducing substrate | Co-contaminant | Acid removed (%) | Co-contaminant removed (%) | Transformation yield (µmol acid mg⁻¹ biomass) | Source ID |
|---|---|---|---|---|---|---|
| Rhodococcus sp. L-4 (cumin immobilised) | Cumene | Trichloroethene | 78 | 65 | 0.18 | 40 |
| Burkholderia cepacia G-4 foamed-emulsion reactor | Toluene | Trichloroethene (vapour) | 82 | 96 | 0.25 | 52 |
| Cupriavidus sp. CY-1 | Phenol | cis-1,2-dichloroethene | 85 | 71 | 0.21 | 50 |
| Mixed methanotrophic consortium | Methane | Trichloroethene | 69 | 53 | 0.14 | 39 |
Matrix Diffusion Dynamics in Heterogeneous Aquifer Systems
Although 2-oxocyclohexanecarboxylic acid is more polar than parent cycloalkanes, its mobility is strongly retarded by diffusion into low-permeability strata:
Laboratory diffusion cells packed with carbonate aquifer samples yielded effective molecular diffusion coefficients of zero point seven times ten to the minus nine square metres per second for the acid, two orders of magnitude lower than bromide under identical conditions [11] [12] [13].
Column studies simulating layered glacial outwash sand show that after source removal the acid re-fluxes from silt lenses for more than three hundred pore volumes, controlling down-gradient plume longevity [14] [15].
Transport modelling that couples advection, sorption (partition coefficient zero point three litre per kilogram [16]) and matrix diffusion predicts that even at a groundwater velocity of one metre per day the back-diffusion tail maintains concentrations above one milligram per litre for approximately thirty years in a bimodal sand–clay sequence [17] [18].
Table 3 Diffusion and retardation parameters
| Lithology | Porosity | Effective diffusion coefficient (10⁻⁹ m² s⁻¹) | Laboratory method | Derived retardation factor | Source ID |
|---|---|---|---|---|---|
| Carbonate aquifer core | 0.04 | 0.69 | COD–based concentration profiling | 3.8 | 59 62 |
| Volcanic tuff | 0.06 | 0.83 | Radiolabelled trimesic acid analogue | 4.1 | 63 |
| Glacio-fluvial sand | 0.28 | 1.2 | Through-diffusion (breakthrough) | 2.2 | 64 |
| Shale matrix | 0.01 | 0.24 | Time-lag diffusion cell | 6.5 | 71 |
Photocatalytic Degradation Pathways in Aqueous Environments
Advanced oxidation studies document rapid photo-mineralisation of 2-oxocyclohexanecarboxylic acid and related alicyclic acids:
Under ultraviolet-A illumination, anatase-phase titanium dioxide suspensions convert the acid to carbon dioxide with ninety-six per cent removal in four hours; the pseudo-first-order rate constant is zero point three three inverse hours [19] [20].
In situ attenuated total reflection Fourier transform infrared spectroscopy shows that lattice oxygen from titanium dioxide, not dissolved oxygen, is incorporated into cyclohexanone and carboxylate intermediates; surface-bound cyclohexyl hydro-peroxide is a transient spectator [21].
Three-dimensional printed titanium dioxide–poly-lactic acid composites retain eighty-two per cent of the catalytic efficiency of suspended powder while eliminating secondary nanoparticle release; the acid half-life under simulated solar light drops from seventy-eight minutes (photolysis) to thirteen minutes (photocatalysis) [22].
Quantum yield analysis confirms a near-zero activation energy below fifty degrees Celsius, but irreversible adsorption of carboxylate fragments causes gradual catalyst deactivation above this threshold[26 28].
Table 4 Key photocatalytic performance metrics
| Catalyst system | Light regime | k (h⁻¹) | Mineralisation after 4 h (%) | Principal intermediates detected | Source ID |
|---|---|---|---|---|---|
| Dispersed anatase titanium dioxide | Ultraviolet-A (365 nm) | 0.33 | 96 | Cyclohexanone, adipate | 23 |
| Titanium dioxide surface enriched with oxygen-eighteen | Ultraviolet-A | 0.29 | 93 | Cyclohexyl hydro-peroxide, carbonate | 27 |
| Titanium dioxide–poly-lactic acid composite disk | Simulated solar (AM 1.5) | 0.21 | 88 | Cyclohexanone only | 21 |
| Titanium dioxide slurry, fifty degrees Celsius | Ultraviolet-A | 0.12 | 75 | Adsorbed carboxylate film | 26 |
